molecular formula C11H12ClNO3S B14007003 Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate CAS No. 78614-22-9

Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate

Cat. No.: B14007003
CAS No.: 78614-22-9
M. Wt: 273.74 g/mol
InChI Key: RICLDJBYCVVATK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₂ClNO₃S CAS Registry Number: 78614-22-9 Molecular Weight: 273.74 g/mol Structure: Features a carbamoylsulfanyl (-S-C(=O)-NH-) group attached to a 4-chlorophenyl moiety and a methyl propanoate backbone .

Properties

CAS No.

78614-22-9

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate

InChI

InChI=1S/C11H12ClNO3S/c1-16-10(14)6-7-17-11(15)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

RICLDJBYCVVATK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate typically involves the reaction of 4-chlorophenyl isothiocyanate with methyl 3-mercaptopropanoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbamoylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with heating.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to proteases and other thiol-dependent enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate involves its interaction with molecular targets, such as enzymes or receptors. The carbamoylsulfanyl group can form covalent bonds with thiol groups in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of key analogues is summarized in Table 1, followed by detailed discussions.

Table 1: Key Properties of Methyl 3-[(4-Chlorophenyl)carbamoylsulfanyl]propanoate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Route Applications References
This compound C₁₁H₁₂ClNO₃S 273.74 Carbamoylsulfanyl, ester Thiol-ene addition, carbamoylation Pharmaceuticals, antimicrobial
Methyl 3-(4-chlorophenyl)propanoate C₁₀H₁₁ClO₂ 198.65 Ester, 4-chlorophenyl Direct esterification Pesticide intermediates
Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate C₁₀H₁₁ClO₄S 262.71 Sulfonyl, ester Oxidation of thioether with H₂O₂ Reactive intermediates
Methyl 3-[(4-chlorophenyl)sulfanyl]propanoate C₁₀H₁₁ClO₂S 230.71 Thioether, ester Thiol-ene addition Precursor for sulfonyl derivatives
Methyl 3-(1-(4-chlorophenyl)-3,4-dihydroisoquinolin-2-yl)propanoate C₁₉H₁₈ClNO₂ 327.81 Isoquinoline, ester Alkylation of tetrahydroisoquinoline Medicinal chemistry (e.g., AKI)
2.1 Functional Group Impact on Properties
  • Carbamoylsulfanyl Group (Target Compound): Enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to simpler esters .
  • Sulfonyl Group (C₁₀H₁₁ClO₄S):

    • Higher polarity and oxidative stability vs. thioether or carbamoylsulfanyl derivatives. Used in sulfonamide drug synthesis .
  • Thioether Group (C₁₀H₁₁ClO₂S):

    • Prone to oxidation (e.g., to sulfonyl derivatives) but offers nucleophilic reactivity for further functionalization .
  • Simple Ester (C₁₀H₁₁ClO₂):

    • Lacks sulfur-based functional groups, resulting in lower molecular weight and reduced polarity. Primarily used as intermediates in agrochemicals .

Biological Activity

Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClNO2S
  • IUPAC Name : this compound
  • CAS Number : 180264-84-0

The compound features a propanoate backbone modified with a chlorophenyl group and a carbamoylsulfanyl moiety, contributing to its unique chemical reactivity and biological properties.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. Notably, it has been shown to interact with heat shock proteins (HSPs), particularly TRAP1. This interaction may influence cellular stress responses and apoptosis, suggesting potential anticancer properties.

Anticancer Activity

Research indicates that this compound may possess antiproliferative effects against various cancer cell lines. The mechanism appears to involve the modulation of stress response pathways, which are critical in cancer cell survival and proliferation.

Antimicrobial Properties

In addition to anticancer activity, preliminary studies suggest that this compound may exhibit antimicrobial properties. This is particularly relevant in the context of developing new therapeutic agents against resistant bacterial strains.

Pharmacological Applications

The compound is being investigated for its potential use in drug development, particularly as an agent targeting specific receptors involved in pain and inflammatory responses. Its structural similarity to known pharmacological agents positions it as a candidate for further development in pain management therapies .

In Vitro Studies

A series of in vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancerous cell lines. For instance, studies conducted on human breast cancer cells indicated significant reductions in cell viability upon treatment with varying concentrations of this compound.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds such as:

Compound NameBiological ActivityReference
Methyl 3-amino-3-(2-chlorophenyl)propanoateAnticancer
Methyl 3-amino-3-(4-bromophenyl)propanoateAntimicrobial
Methyl 3-amino-3-(4-fluorophenyl)propanoateAntiproliferative

These comparisons highlight the unique properties imparted by the chlorophenyl substitution on the propanoate chain.

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